Didodecan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate
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Overview
Description
Didodecan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate is a complex organic compound that features a triazine core with diphenylamino and disulfane functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate typically involves multiple steps. The initial step often includes the formation of the triazine core, followed by the introduction of diphenylamino groups. The disulfane linkage is then introduced through a series of reactions involving thiol intermediates. The final step involves esterification with dodecan-2-yl groups to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Didodecan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate can undergo various types of chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine core can be reduced under specific conditions to form partially or fully reduced triazine derivatives.
Substitution: The diphenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfane linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the diphenylamino moiety.
Scientific Research Applications
Didodecan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of Didodecan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate involves its interaction with specific molecular targets and pathways. The diphenylamino groups can interact with various biological receptors, while the triazine core can participate in hydrogen bonding and other interactions. The disulfane linkage can undergo redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Didecan-2-yl phthalate: A similar ester compound with different core structure and functional groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine-based compound with different substituents.
Uniqueness
Didodecan-2-yl 2,2’-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate is unique due to its combination of diphenylamino, triazine, and disulfane functionalities. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C43H64N4O4S2 |
---|---|
Molecular Weight |
765.1 g/mol |
IUPAC Name |
dodecan-2-yl 2-[[4-(2-dodecan-2-yloxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C43H64N4O4S2/c1-5-7-9-11-13-15-17-21-27-35(3)50-39(48)33-52-42-44-41(47(37-29-23-19-24-30-37)38-31-25-20-26-32-38)45-43(46-42)53-34-40(49)51-36(4)28-22-18-16-14-12-10-8-6-2/h19-20,23-26,29-32,35-36H,5-18,21-22,27-28,33-34H2,1-4H3 |
InChI Key |
NWJPTKHXWLOOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)OC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OC(C)CCCCCCCCCC |
Origin of Product |
United States |
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